Product packaging for Spiro[benzimidazole-2,3'-pyrrole](Cat. No.:CAS No. 886493-06-7)

Spiro[benzimidazole-2,3'-pyrrole]

Cat. No.: B11915350
CAS No.: 886493-06-7
M. Wt: 169.18 g/mol
InChI Key: YHYLNKQJEWNFLI-UHFFFAOYSA-N
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Description

Spiro[benzimidazole-2,3'-pyrrole] is a spirocyclic compound of significant interest in medicinal chemistry and oncology research. This scaffold combines the privileged benzimidazole pharmacophore with a pyrrolidine-based spiro architecture, a structure known to impart favorable properties for investigating protein-protein interactions and kinase inhibition . The inherent three-dimensionality and rigidity of the spiro core can enhance binding selectivity and are a key feature in the design of modern bioactive small molecules . Preliminary research on closely related analogues indicates high potential in anticancer applications. Such compounds have demonstrated potent in vitro cytotoxic activity against a panel of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate cancer (PC3), colon cancer (HCT-116), and non-small cell lung cancer (A549) . The mechanism of action is proposed to involve the inhibition of the p53-MDM2 interaction, leading to the activation of p53-dependent tumor suppressor pathways and induction of apoptosis . Additionally, related spiro-benzimidazole structures have been identified as promising inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key mediator in the tumorigenesis of certain cancers, with in vitro IC50 values comparable to known inhibitors like roscovitine . This product is intended for research purposes to further explore these mechanisms and develop novel therapeutic agents. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B11915350 Spiro[benzimidazole-2,3'-pyrrole] CAS No. 886493-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886493-06-7

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

spiro[benzimidazole-2,3'-pyrrole]

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-7H

InChI Key

YHYLNKQJEWNFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3(C=CN=C3)N=C2C=C1

Origin of Product

United States

Synthetic Methodologies for Spiro Benzimidazole 2,3 Pyrrole and Its Analogues

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features of each starting material. These reactions are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular complexity.

One-pot condensation reactions are a cornerstone of MCRs, enabling the synthesis of complex heterocyclic systems without the need to isolate intermediate compounds. An analogous and convenient method for preparing spiro[indoline-3,2'-pyrroles] involves a three-component reaction of isatins, α-amino acids, and phenylpropiolic acid esters. rsc.org This approach highlights the potential for similar strategies to be applied to the synthesis of spiro[benzimidazole-2,3'-pyrrole] by substituting isatin (B1672199) with a suitable benzimidazole (B57391) precursor. The reaction proceeds with high regioselectivity and yield, demonstrating the robustness of one-pot strategies. rsc.org

The general principle often involves the in situ generation of a reactive intermediate, which then undergoes further reactions with other components in the mixture. For instance, in the synthesis of spiro[indoline-3,2'-pyrroles], an azomethine ylide is formed from the isatin and α-amino acid, which then reacts with the alkyne. rsc.orgrhhz.net A similar condensation of a 2-carbonyl-benzimidazole derivative with an amino acid and a suitable third component could provide a direct route to the spiro[benzimidazole-2,3'-pyrrole] system.

Table 1: Example of a Three-Component Reaction for Spiro[indoline-3,2'-pyrrole] Synthesis This table is based on an analogous reaction for a related spiro-scaffold.

Isatin Derivative α-Amino Acid Alkyne Component Solvent Yield Reference
Isatin Sarcosine (B1681465) Ethyl phenylpropiolate Isopropanol 89% rsc.org
N-Methylisatin Sarcosine Ethyl phenylpropiolate Isopropanol 94% rsc.org
5-Bromoisatin Sarcosine Ethyl phenylpropiolate Isopropanol 85% rsc.org

Catalyst-Free MCRs for Spiro[benzimidazole-2,3'-pyrrole] Scaffolds

A significant advancement in MCR strategies is the development of catalyst-free protocols, which offer benefits in terms of cost, environmental impact, and simplified purification procedures. A notable example is the catalyst-free, three-component synthesis of spiro[indoline-3,2'-pyrroles] from isatins, α-amino acids, and phenylpropiolic acid esters conducted in refluxing isopropanol. rsc.org This method provides the desired products with high yields and regioselectivity. rsc.org

The development of catalyst-free protocols for synthesizing functionalized pyrroles is an area of active research. rsc.org For example, a direct multicomponent "just-mix" approach involves trapping an enamine intermediate, generated in situ from succinaldehyde (B1195056) and a primary amine, with activated carbonyls to furnish C3-substituted pyrroles. rsc.org The application of such catalyst-free methods to precursors containing the benzimidazole moiety is a promising avenue for the direct and environmentally benign synthesis of spiro[benzimidazole-2,3'-pyrrole] derivatives. Another catalyst-free approach involves the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas to produce spiro thiohydantoins, showcasing the versatility of catalyst-free cyclocondensations. beilstein-journals.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Specifically, the formation of the five-membered pyrrole (B145914) ring in the spiro[benzimidazole-2,3'-pyrrole] system is often accomplished through various modes of cycloaddition.

The [3+2] cycloaddition reaction is a standard and highly effective method for synthesizing five-membered heterocyclic rings like pyrroles and pyrrolidines. rsc.orgnih.gov This reaction involves the combination of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). nih.gov This strategy is a crucial method for the synthesis of spiroheterocyclic compounds. nih.gov

In the context of spiro-pyrrolidine synthesis, a common approach is a three-component reaction where an azomethine ylide (the 1,3-dipole) is generated in situ and trapped by a dipolarophile. rsc.orgnih.govresearchgate.net For instance, the reaction of ninhydrin (B49086) and an α-amino acid with a dipolarophile like maleimide (B117702) can produce spiro pyrrole derivatives. rsc.orgresearchgate.net The synthesis of novel spirooxindole-tetrahydropyrrolizines from secondary α-amino acids, isatins, and vinyl selenones also proceeds via a [3+2] cycloaddition/elimination cascade. rsc.org These methodologies, particularly those involving benzimidazole-containing precursors, provide a direct and highly adaptable route to the target spiro framework.

The 1,3-dipolar cycloaddition is a versatile and widely used reaction for constructing five-membered heterocycles and is the most common method for synthesizing the spiro[indoline-3,2'-pyrrolidine] skeleton, an analogue of the target compound. rhhz.net This reaction involves an electronically diverse set of 1,3-dipoles, with azomethine ylides being particularly prominent. rhhz.netnih.gov

These ylides are typically generated in situ from various precursors. One common method is the condensation of a carbonyl compound, such as isatin, with an α-amino acid like sarcosine or proline. rhhz.net Another powerful approach involves the base-mediated deprotonation of pre-formed benzimidazolium salts. For example, 3-phenacylbenzimidazolium bromides can be converted in situ to benzimidazolium ylides, which then react with electron-deficient alkynes or alkenes. lew.ro While this specific example often leads to fused pyrrolo[1,2-a]benzimidazoles, modifying the substrate to have the reactive center at the C2 position of the benzimidazole would direct the reaction toward the desired spiro-cycloadduct. lew.ro The reaction of benzylamines, isatins, and dimethyl acetylenedicarboxylate (B1228247), catalyzed by a Lewis acid, also proceeds through a tandem 1,3-dipolar cycloaddition to yield functionalized dihydrospiro[indoline-3,2'-pyrroles]. rhhz.net

Table 2: Optimization of 1,3-Dipolar Cycloaddition for a Spiro-pyrrolizine System This table is based on an analogous reaction for a related spiro-scaffold.

Reactant A Reactant B Reactant C Catalyst Solvent Yield Reference
Ninhydrin Proline Maleimide None Acetonitrile 88% researchgate.net

1,4-Dipolar Cycloaddition Approaches

1,4-dipolar cycloaddition has emerged as a powerful strategy for the synthesis of various carbocyclic and heterocyclic systems. rsc.orgresearchgate.net This type of reaction often involves Huisgen 1,4-dipoles, which can be generated in situ from the reaction of compounds like pyridine (B92270) or 1-phenylimidazo[1,5-a]quinoline with activated alkynes such as dimethyl acetylenedicarboxylate (DMAD). rsc.orgresearchgate.netnih.gov

A one-pot, three-component reaction involving dimethyl acetylenedicarboxylate, 1-phenylimidazo[1,5-a]quinoline, and N-alkylisatins has been developed to synthesize novel 2-(quinolin-2-yl)-spiro[oxindole-3,3'-pyrrolines]. nih.gov A plausible mechanism involves the formation of a 1,4-dipole from the imidazoquinoline and DMAD, which is then trapped by the isatin (the dipolarophile) to form the spiro adduct under thermodynamic control. nih.gov Similarly, the [4+2] cycloaddition of Huisgen 1,4-dipoles with 1H-pyrrole-2,3-diones as dipolarophiles affords spiro[pyrido[2,1-b] rsc.orgCurrent time information in Le Flore County, US.oxazine-2,3'-pyrroles]. rsc.org Adapting this methodology by using a 2-carbonyl-benzimidazole derivative as the dipolarophile could provide a viable pathway to the spiro[benzimidazole-2,3'-pyrrole] core.

Table 3: Chemical Compounds Mentioned

Compound Name
Spiro[benzimidazole-2,3'-pyrrole]
Spiro[indoline-3,2'-pyrrole]
Isatin
Phenylpropiolic acid ester
α-Amino acid
Sarcosine
Proline
Ethyl phenylpropiolate
N-Methylisatin
5-Bromoisatin
Isopropanol
Succinaldehyde
[e]-fused 1H-pyrrole-2,3-dione
Thiourea (B124793)
Spiro thiohydantoin
Azomethine ylide
Ninhydrin
Maleimide
Vinyl selenone
Spirooxindole-tetrahydropyrrolizine
3-Phenacylbenzimidazolium bromide
Pyrrolo[1,2-a]benzimidazole
Benzylamine
Dimethyl acetylenedicarboxylate (DMAD)
Dihydrospiro[indoline-3,2'-pyrrole]
Acetonitrile
Huisgen 1,4-dipole
Pyridine
1-Phenylimidazo[1,5-a]quinoline
N-Alkylisatin
2-(Quinolin-2-yl)-spiro[oxindole-3,3'-pyrroline]

Cascade and Domino Reactions in Spiro[benzimidazole-2,3'-pyrrole] Synthesis

Cascade and domino reactions represent a highly efficient approach to the synthesis of complex molecules like spiro[benzimidazole-2,3'-pyrroles] from simple starting materials in a single pot. These processes involve a sequence of intramolecular and intermolecular reactions, where the functionality for each subsequent step is generated in the preceding one. This approach is exemplified by the three-component reaction of N-benzylbenzimidazole, dialkyl acetylenedicarboxylates, and N-alkylisatins, which yields functionalized benzimidazole[2,1-b] Current time information in Le Flore County, US.ontosight.aioxazine spirooxindoles. nih.gov While not forming a pyrrole ring directly, this reaction demonstrates the principle of a multi-component cascade leading to a spiro-benzimidazole derivative.

A more direct, though related, example is the three-component cascade reaction of 2-aminobenzimidazole, an aldehyde, and a terminal alkyne, which has been utilized for the synthesis of benzimidazole-linked tetrasubstituted pyrroles. rhhz.net This copper-catalyzed process involves the formation of a propargylamine, followed by alkyne insertion, ring opening, and an intramolecular carbonylative cyclization under aerobic conditions to construct the pyrrole ring. rhhz.net

The most pertinent example of a cascade reaction leading to the spiro[benzimidazole-2,3'-pyrrole] core involves a [3+2] cycloaddition of a 1,3-dipole derived from a benzimidazolium salt. rsc.org In this process, the in-situ generation of the benzimidazolium ylide (a 1,3-dipole) upon treatment with a base, followed by its reaction with a dipolarophile such as an electron-deficient alkyne or allene, constitutes a domino sequence to afford the spiro[benzimidazole-2,3'-pyrrole] derivatives. rsc.org This method provides a novel and efficient route to these multifunctional spiro compounds. rsc.org

Dearomatization Strategies for Spiro[benzimidazole-2,3'-pyrrole] Formation

Dearomatization reactions have emerged as a powerful tool for the synthesis of spirocyclic compounds by converting flat aromatic precursors into three-dimensional molecules. While direct dearomatization of the benzimidazole ring to form the spiro[benzimidazole-2,3'-pyrrole] system is not widely reported, the dearomatization of pyrroles to generate spiro-2H-pyrroles is a well-established and analogous strategy. mdpi.com

An iridium-catalyzed intramolecular asymmetric allylic alkylation of allylic carbonate-tethered pyrroles has been shown to be an effective method for the asymmetric dearomatization of pyrroles, leading to the formation of spiro-2H-pyrrole derivatives with high enantioselectivity. mdpi.com This reaction proceeds via the formation of an iridium-π-allyl complex, followed by an intramolecular nucleophilic attack from the pyrrole ring. This strategy highlights the potential for using transition-metal catalysis to achieve dearomative spirocyclization.

Further advancements in this area include the iridium-catalyzed asymmetric allylic dearomatization of pyrroles to produce five-membered spiro-2H-pyrroles with high diastereo- and enantioselectivity. nih.gov These spiro-2H-pyrrole products can then undergo a controllable and stereospecific allylic migration under acidic conditions to yield polycyclic pyrrole derivatives. nih.gov Although these examples focus on the dearomatization of the pyrrole ring, they provide a conceptual framework for the potential development of dearomatization strategies starting from substituted benzimidazoles to access the spiro[benzimidazole-2,3'-pyrrole] core.

Precursor Design and Reactivity for Spiro[benzimidazole-2,3'-pyrrole] Construction

The successful synthesis of the spiro[benzimidazole-2,3'-pyrrole] scaffold is critically dependent on the rational design and reactivity of the constituent building blocks. These can be broadly categorized into benzimidazole-derived synthons and the components that form the pyrrole ring.

The benzimidazole moiety can be pre-functionalized to act as a reactive synthon in the construction of the spirocyclic system. A key strategy involves the conversion of benzimidazole into a 1,3-dipole precursor. For instance, the reaction of benzimidazole carbenes with ketenimines leads to the formation of 2-(2-alkoxycarbonyl-1-arylamino-1-propenyl)benzimidazolium salts. rsc.org Upon treatment with a base, these salts are converted into novel 1,3-dipoles which are primed to undergo [3+2] cycloaddition reactions. nih.govrsc.org

The following table summarizes the synthesis of benzimidazolium salts as precursors for 1,3-dipoles:

Benzimidazole PrecursorReagentProductYieldReference
Benzimidazole carbeneKetenimine2-(2-Alkoxycarbonyl-1-arylamino-1-propenyl)benzimidazolium saltGood rsc.org

Another approach involves the use of N-benzylbenzimidazole, which, in a three-component reaction with acetylenedicarboxylates and N-alkylisatins, participates in the formation of spirooxindole derivatives. nih.gov This demonstrates the versatility of the benzimidazole core as a building block in multi-component reactions leading to spiro compounds. nih.gov

The pyrrole ring of the spiro[benzimidazole-2,3'-pyrrole] system is typically formed through cycloaddition or condensation reactions involving various building blocks.

In the context of the [3+2] cycloaddition with benzimidazolium-derived 1,3-dipoles, electron-deficient alkynes and allenes serve as the two-carbon component for the pyrrole ring. rsc.org Dimethyl acetylenedicarboxylate (DMAD) is a commonly used dipolarophile in these reactions.

The table below details the [3+2] cycloaddition reaction for the synthesis of benzimidazole-spiro-pyrroles:

1,3-Dipole PrecursorDipolarophileProductYieldReference
Benzimidazolium ylideElectron-deficient alkyneBenzimidazole-spiro-pyrroleModerate to Good rsc.org
Benzimidazolium ylideElectron-deficient alleneBenzimidazole-spiro-pyrroleModerate to Good rsc.org

Other methodologies for constructing spiro-pyrrole systems, which could be adapted for the synthesis of the target compound, utilize different pyrrole-forming building blocks. For example, three-component reactions of isatins, α-amino acids, and phenylpropiolic acid esters are used to prepare spiro[indoline-3,2'-pyrroles]. In this case, the α-amino acid and the phenylpropiolic acid ester combine to form the pyrrole ring.

Furthermore, the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a three-atom synthon, is a classic method for pyrrole synthesis. nih.gov The reaction of TosMIC with electron-deficient alkenes or alkynes in the presence of a base leads to the formation of the pyrrole ring. nih.govnih.gov This approach has been used to synthesize a variety of multi-substituted pyrroles. nih.gov

Catalytic and Stereoselective Synthesis of Spiro Benzimidazole 2,3 Pyrrole Compounds

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds, offering a metal-free alternative to traditional methods. A variety of organocatalytic strategies have been successfully employed to construct spiro[benzimidazole-2,3'-pyrrole] and related heterocyclic spiro systems. These approaches often rely on the activation of reactants through the formation of transient, chiral intermediates.

One of the most effective strategies is the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea (B124793). These catalysts possess both a Brønsted acid and a Brønsted base moiety, or a hydrogen-bond donor and a Lewis base, allowing for the simultaneous activation of both the nucleophile and the electrophile in a highly organized transition state. For instance, the asymmetric Michael addition of a pronucleophile to a suitable acceptor, followed by a cyclization cascade, can be effectively catalyzed by a bifunctional thiourea catalyst. This approach has been successfully applied to the synthesis of various spiro-pyrrolidine derivatives.

Chiral phosphoric acids (CPAs) have also proven to be highly effective organocatalysts for the enantioselective synthesis of spiro compounds. CPAs act as Brønsted acids, activating electrophiles towards nucleophilic attack. In the context of spiro[benzimidazole-2,3'-pyrrole] synthesis, CPAs can catalyze the [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino ester and an aldehyde, with a suitable dipolarophile. The chiral environment provided by the CPA directs the approach of the reactants, leading to high levels of enantioselectivity.

A notable example involves the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, catalyzed by a chiral phosphoric acid. This reaction provides spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally analogous to the spiro[benzimidazole-2,3'-pyrrole] system, in high yields and with excellent stereoselectivities (up to 98% ee). mdpi.com Theoretical calculations have suggested that the high enantio- and regioselectivity stem from the hydrogen bonding of both the azomethine ylide and the methyleneindolinone to the phosphoric acid, along with favorable π-π stacking interactions. mdpi.com

The following table summarizes representative examples of organocatalytic approaches to the synthesis of spiro-pyrrolidine systems, highlighting the catalyst, reaction type, and achieved stereoselectivity.

Catalyst TypeReactionKey FeaturesYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Bifunctional ThioureaMichael/Alkylation CascadeConstruction of two vicinal spiro quaternary centers60-86%up to 9.4:1up to 93%
Chiral Phosphoric AcidThree-component [3+2] CycloadditionHigh structural diversity and enantiopurityHighExcellentup to 98%
Quinidine-derived SquaramideKnoevenagel/Michael/CyclizationThree-component cascade reaction78-91%Not reported53-99%

This table presents data from studies on related spiro-oxindole and spiro-thiazolone systems, which serve as valuable models for the synthesis of spiro[benzimidazole-2,3'-pyrrole] compounds.

Chiral Auxiliary Applications in Spiro[benzimidazole-2,3'-pyrrole] Synthesis

The use of chiral auxiliaries represents a classical yet effective strategy for controlling stereochemistry in asymmetric synthesis. In this approach, a chiral molecule is covalently attached to a reactant, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

While the application of chiral auxiliaries is a well-established methodology in organic synthesis, its specific use in the construction of the spiro[benzimidazole-2,3'-pyrrole] scaffold is not extensively documented in the current literature. However, the principles of chiral auxiliary-controlled reactions can be conceptually applied to this system.

For example, a chiral auxiliary could be attached to the pyrrole (B145914) precursor or the benzimidazole (B57391) moiety. This chiral-auxiliary-bearing substrate would then undergo a diastereoselective cyclization reaction to form the spirocyclic core. The steric and electronic properties of the auxiliary would favor the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary would then afford the desired chiral spiro[benzimidazole-2,3'-pyrrole] compound.

Commonly used chiral auxiliaries that could potentially be adapted for this purpose include Evans' oxazolidinones, Oppolzer's sultams, or proline-derived auxiliaries. The choice of auxiliary would depend on the specific reaction conditions and the nature of the substrates.

Although direct examples for the target compound are scarce, the broader field of spirocycle synthesis provides proof-of-concept for this approach. For instance, the diastereoselective synthesis of other spiro-pyrrolidines has been achieved through the use of chiral auxiliaries attached to the pyrrolidine (B122466) precursors. These examples demonstrate the potential of this strategy for the stereocontrolled synthesis of complex spirocyclic systems.

Control of Diastereoselectivity in Spiro[benzimidazole-2,3'-pyrrole] Cyclizations

The formation of the spiro[benzimidazole-2,3'-pyrrole] scaffold often involves a cyclization reaction that can generate multiple stereocenters. Controlling the relative stereochemistry of these centers, or diastereoselectivity, is crucial for obtaining a single, well-defined product. The diastereoselectivity of these cyclizations is typically influenced by a combination of steric and electronic factors, as well as the reaction conditions.

A common route to spiro-pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. The diastereoselectivity of this reaction can often be controlled by the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile. For example, in the reaction of N-phenacylbenzothiazolium bromides with 3-methyleneoxindoles, highly functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] were obtained with high diastereoselectivity. sigmaaldrich.com This highlights how the inherent stereochemical preferences of the reactants can guide the formation of a specific diastereomer.

The choice of catalyst and reaction conditions also plays a pivotal role in directing diastereoselectivity. In organocatalytic systems, the chiral catalyst can create a well-defined chiral pocket that favors the formation of one diastereomeric transition state over others. For instance, in the synthesis of spiro-thiazolone-cyclopropane-oxindoles, a bifunctional aminothiourea catalyst was used to achieve moderate to good diastereoselectivities (up to 9.4:1 dr).

Furthermore, the reaction solvent and temperature can significantly impact the diastereomeric ratio. Optimization of these parameters is often necessary to achieve the desired level of diastereocontrol. The following table provides examples of diastereoselective cyclizations leading to spiro-pyrrolidine derivatives.

Reaction TypeReactantsCatalyst/ConditionsDiastereomeric Ratio (dr)
[3+2] CycloadditionN-phenacylbenzothiazolium bromides and 3-methyleneoxindolesTriethylamine, Ethanol, rtHigh
Michael/Alkylation Cascade5-alkenyl thiazolones and 3-chloroxindolesTakemoto's aminothiourea catalystup to 9.4:1
[3+2] AnnulationN-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranonesQuinine-derived ureaup to >20:1

This table showcases data from related spirocyclic systems, illustrating the principles of diastereocontrol that are applicable to spiro[benzimidazole-2,3'-pyrrole] synthesis.

Enantioselective Methodologies for Accessing Chiral Spiro[benzimidazole-2,3'-pyrrole]

Accessing enantiomerically pure spiro[benzimidazole-2,3'-pyrrole] compounds is a key objective, as the biological activity of chiral molecules is often stereospecific. A variety of enantioselective methodologies have been developed for the synthesis of chiral spiro-pyrrolidines, which can be broadly categorized into organocatalytic and metal-catalyzed approaches.

As discussed in section 3.1, organocatalysis provides a powerful platform for the enantioselective synthesis of these scaffolds. Chiral Brønsted acids, such as chiral phosphoric acids, and bifunctional organocatalysts have been shown to be particularly effective. These catalysts create a chiral environment that induces high levels of enantioselectivity in reactions such as [3+2] cycloadditions and Michael additions. For example, the asymmetric synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved with excellent enantioselectivities (up to 91% ee) using a dihydroquinidine-derived catalyst.

In addition to organocatalysis, transition metal catalysis offers a complementary set of tools for enantioselective spiro-pyrrolidine synthesis. Chiral complexes of metals such as iridium, rhodium, and copper can catalyze a range of transformations with high enantiocontrol. For instance, an iridium-catalyzed asymmetric allylic dearomatization reaction has been developed for the synthesis of five-membered spiro-2H-pyrroles with excellent diastereo- and enantioselectivities.

The following table summarizes selected enantioselective methodologies for the synthesis of chiral spiro-pyrrolidine derivatives, providing an overview of the catalysts and the levels of stereocontrol achieved.

Catalyst SystemReaction TypeProduct TypeYieldEnantiomeric Excess (ee)
Chiral Phosphoric AcidThree-component [3+2] CycloadditionSpiro[pyrrolidin-3,3'-oxindole]Highup to 98%
(DHQD)₂PYRMichael/Cyclization CascadeSpiro[indoline-3,4'-pyrano[2,3-c]pyrazole]96-99%up to 91%
Iridium/BHPphosAsymmetric Allylic DearomatizationSpiro-2H-pyrroleExcellentExcellent
Quinine-derived Urea[3+2] AnnulationSpiro[benzofuran-pyrrolidine]-indolinedioneup to 98%up to 99:1 er

This table includes data from various spiro-pyrrolidine syntheses, demonstrating the breadth of enantioselective methods applicable to the construction of the spiro[benzimidazole-2,3'-pyrrole] framework.

Advanced Structural Elucidation and Spectroscopic Characterization of Spiro Benzimidazole 2,3 Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. researchgate.net For Spiro[benzimidazole-2,3'-pyrrole], a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to assign all proton and carbon signals and to establish the connectivity between the benzimidazole (B57391) and pyrrole (B145914) rings through the spiro center. researchgate.netontosight.ai

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. In a typical ¹H NMR spectrum of a Spiro[benzimidazole-2,3'-pyrrole] derivative, distinct signals are expected for the protons of the benzimidazole and pyrrole moieties.

The aromatic protons of the benzimidazole ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. rsc.orgnih.gov The specific splitting patterns (e.g., doublets, triplets, or multiplets) depend on the substitution pattern on the benzene (B151609) ring and the coupling between adjacent protons. The N-H proton of the benzimidazole moiety usually appears as a broad singlet at a variable chemical shift, often further downfield, and its position can be confirmed by D₂O exchange. rsc.org

The protons on the pyrrole ring also have characteristic chemical shifts. researchgate.netchemicalbook.com The environment of these protons is significantly influenced by the substituents on the pyrrole ring and the spirocyclic nature of the molecule. Protons attached to sp³-hybridized carbons in the pyrrole ring will appear in the more upfield aliphatic region, while those on sp²-hybridized carbons will be in the olefinic or aromatic region.

Table 1: Representative ¹H NMR Data for a Spiro[benzimidazole-2,3'-pyrrole] Scaffold

Proton Expected Chemical Shift (ppm) Multiplicity
Benzimidazole N-H Variable (often >10.0) broad singlet
Benzimidazole Ar-H 7.0 - 8.0 multiplet
Pyrrole N-H Variable broad singlet
Pyrrole ring CH Dependent on substitution multiplet

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to map the carbon framework of the molecule. researchgate.net The spectrum reveals the number of unique carbon atoms and provides information about their hybridization and chemical environment.

A key signal in the ¹³C NMR spectrum of Spiro[benzimidazole-2,3'-pyrrole] is that of the spiro carbon—the quaternary carbon atom shared by both rings. This carbon typically appears in the range of 60-90 ppm. The C=N carbon of the benzimidazole ring is also characteristic, resonating significantly downfield, often above 140 ppm. researchgate.netmdpi.com

The aromatic carbons of the benzimidazole ring produce signals in the 110-140 ppm range. nih.govchemicalbook.com The carbons of the pyrrole ring will have shifts that are dependent on their substitution and hybridization state.

Table 2: Representative ¹³C NMR Data for a Spiro[benzimidazole-2,3'-pyrrole] Scaffold

Carbon Expected Chemical Shift (ppm)
Spiro Carbon (C-2) 60 - 90
Benzimidazole C=N >140
Benzimidazole Aromatic C 110 - 140

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton networks within the benzimidazole and pyrrole fragments separately.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. For Spiro[benzimidazole-2,3'-pyrrole], HMBC is essential for confirming the connectivity between the two ring systems. Correlations would be expected between protons on the benzimidazole ring and the spiro carbon, as well as between protons on the pyrrole ring and the spiro carbon, thus unequivocally establishing the spirocyclic linkage. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. rsc.org For novel compounds like Spiro[benzimidazole-2,3'-pyrrole] derivatives, obtaining an experimental mass that matches the calculated mass for the proposed structure provides strong evidence for its identity. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ for analysis. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. ontosight.ai This technique maps the electron density of the molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. mdpi.com For chiral Spiro[benzimidazole-2,3'-pyrrole] compounds, X-ray crystallography can determine the absolute configuration of the stereocenters, providing an unambiguous three-dimensional representation of the molecule. mdpi.comnih.gov The resulting crystal structure also offers insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com The crystallographic data for novel structures are often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These two techniques are complementary and provide a characteristic vibrational fingerprint of the compound. esisresearch.orgresearchgate.net

In the FT-IR spectrum of Spiro[benzimidazole-2,3'-pyrrole], characteristic absorption bands would be observed for:

N-H stretching: Broad bands for the benzimidazole and pyrrole N-H groups, typically in the region of 3200-3400 cm⁻¹. rsc.orgnih.govorientjchem.org

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=N stretching: A sharp band for the imidazole (B134444) C=N bond, usually found around 1620 cm⁻¹. rsc.org

C=C stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. mdpi.com

C-N stretching: These vibrations are typically observed in the 1200-1350 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings and the molecular backbone, which may be weak in the IR spectrum. nih.govnih.gov

Table 3: General FT-IR Absorption Bands for a Spiro[benzimidazole-2,3'-pyrrole] Scaffold

Wavenumber (cm⁻¹) Functional Group Assignment
3200 - 3400 N-H Stretch (Benzimidazole, Pyrrole)
>3000 Aromatic C-H Stretch
<3000 Aliphatic C-H Stretch
~1620 C=N Stretch (Imidazole)
1450 - 1600 Aromatic C=C Stretch

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of the Spiro[benzimidazole-2,3'-pyrrole] scaffold, a unique heterocyclic system, are of significant interest for understanding its molecular structure and potential applications in materials science and medicinal chemistry. Ultraviolet-visible (UV-Vis) spectroscopy is a key analytical technique employed to investigate the electronic transitions within this class of compounds. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable insights into the electronic structure and conjugation pathways.

Detailed research into the specific electronic transitions of the parent Spiro[benzimidazole-2,3'-pyrrole] is limited in currently available literature. However, analysis of related benzimidazole and pyrrole-containing chromophores can provide a foundational understanding of the expected spectral characteristics. The UV-Vis spectra of these compounds are typically characterized by absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic benzimidazole and pyrrole ring systems. The extent of conjugation within the molecule significantly influences the position of these absorption bands. For instance, in related 2-substituted benzimidazole derivatives, these transitions are well-documented.

The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms of the imidazole and pyrrole rings, to antibonding π* orbitals. These transitions are often sensitive to the solvent polarity.

To provide a comprehensive understanding, the following table summarizes the UV-Vis absorption data for a closely related, non-spiro, benzimidazole-pyrrole derivative. This data can serve as a reference point for predicting the electronic behavior of the spirocyclic system.

Compound NameSolventλmax (nm)log ε
2-(1´-Propyl-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazoleDioxane332.54.53
242.54.08
225.54.00

Data sourced from a study on related thienylpyrrolyl-benzimidazoles.

Further experimental and computational studies are necessary to fully elucidate the electronic absorption properties and assign the specific electronic transitions for the Spiro[benzimidazole-2,3'-pyrrole] core structure and its derivatives. Such research would contribute significantly to the broader understanding of this important class of heterocyclic compounds.

Mechanistic Pathways in Spiro Benzimidazole 2,3 Pyrrole Synthesis and Transformations

Detailed Reaction Mechanism Elucidation for Cycloadditions

The most common and effective strategy for synthesizing the spiro[benzimidazole-2,3'-pyrrole] framework is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This process involves the reaction of a 1,3-dipole with a dipolarophile, typically an electron-deficient alkene or alkyne, to form a five-membered heterocyclic ring. researchgate.netnih.gov

A primary mechanistic pathway involves the in-situ generation of an azomethine ylide, which serves as the 1,3-dipole. nih.govrsc.org One established method begins with the reaction of benzimidazole (B57391) carbenes with ketenimines. This reaction forms 2-(2-alkoxycarbonyl-1-arylamino-1-propenyl)benzimidazolium salts. nih.govrsc.org Upon treatment with a base, these salts are deprotonated to generate a novel, highly reactive 1,3-dipole. nih.govrsc.org This dipole then readily undergoes a [3+2] cycloaddition with electron-deficient dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or other activated alkynes and allenes, to yield the target spiro[benzimidazole-2,3'-pyrrole] derivatives. nih.govrsc.org

Another widely used approach is a one-pot, multi-component reaction. mdpi.comresearchgate.net In a typical sequence, the condensation of an isatin (B1672199) derivative with an amine (like an α-amino acid or benzylamine) generates an intermediate which, through decarboxylation or another elimination step, forms the azomethine ylide in the reaction mixture. nih.govrhhz.net This transient ylide is immediately trapped by a suitable dipolarophile present in the pot, leading to the diastereoselective synthesis of the spiro-pyrrolidine ring fused at the C2 position of the benzimidazole precursor. rhhz.netrsc.org The reaction is often concerted, where the new carbon-carbon and carbon-nitrogen bonds are formed in a single transition state, which dictates the stereochemical outcome of the product. rhhz.net

Identification and Characterization of Reaction Intermediates

The elucidation of the reaction mechanism relies heavily on the identification and characterization of key intermediates. In the synthesis of spiro[benzimidazole-2,3'-pyrrole], the central reactive intermediate is the azomethine ylide . nih.govmdpi.com While often too transient to be isolated, its presence is inferred from the structure of the final cycloadducts and supported by computational studies.

In some synthetic routes, more stable precursor intermediates can be isolated and characterized. For instance, the benzimidazolium salts formed from the reaction of benzimidazole carbenes and ketenimines are stable compounds that can be purified before their conversion to the active 1,3-dipole. nih.govrsc.org

The characterization of both the stable intermediates and the final spiro products is accomplished using a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the connectivity of atoms. mdpi.commdpi.com For example, the appearance of a characteristic peak for the spiro-carbon atom around δ 71 ppm in the 13C-NMR spectrum is strong evidence for the formation of the spiro-junction. mdpi.com 2D NMR techniques (like COSY, HMQC, and HMBC) are employed to unambiguously establish the complex structure and relative stereochemistry of the cycloadducts. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify key functional groups. For instance, the carbonyl (C=O) stretching bands of the precursor and the N-H stretching of the benzimidazole ring are readily identified. mdpi.commdpi.comsemanticscholar.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, matching them to the expected spiro product. nih.govresearchgate.net

Single-Crystal X-ray Diffraction : This is the most definitive method for structural elucidation. When suitable crystals can be obtained, X-ray analysis provides the precise three-dimensional arrangement of atoms, confirming the spiro-nature, connectivity, and stereochemistry of the molecule. mdpi.comsemanticscholar.orgmdpi.com It has been used to confirm the structure of key intermediates and final spiro compounds in related systems. mdpi.comnih.gov

Intermediate/Product TypeKey Characterization TechniquesSignificant Findings
Benzimidazolium Salts (Precursors)NMR, IR, Elemental AnalysisStable, isolable salts that serve as precursors to 1,3-dipoles. nih.gov
Azomethine Ylides (1,3-Dipoles)Trapping experiments, Computational analysisTransient species, generated in-situ; their structure dictates reaction selectivity. nih.govmdpi.com
Spiro[benzimidazole-2,3'-pyrrole] (Final Product)1H NMR, 13C NMR, HRMS, X-ray CrystallographyConfirmation of spiro-carbon, diastereoselectivity, and overall molecular structure. mdpi.commdpi.comnih.gov

Transition State Analysis and Energy Landscapes of Spirocyclization

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), provides profound insights into the spirocyclization process. nih.govnih.gov These studies allow for the analysis of transition states and the mapping of energy landscapes, which are critical for explaining the reactivity and selectivity observed experimentally. mdpi.comresearchgate.net

Transition State Analysis: The [3+2] cycloaddition leading to spiro[benzimidazole-2,3'-pyrroles] typically proceeds through a single, highly ordered transition state. MEDT studies have shown that these reactions have low activation Gibbs free energies, which accounts for their high efficiency. mdpi.comresearchgate.net This low energy barrier is attributed to the electronic nature of the reactants:

Supernucleophilic Character of the Azomethine Ylide : The generated azomethine ylide is electron-rich and acts as a potent nucleophile. mdpi.comresearchgate.net

Strong Electrophilic Character of the Dipolarophile : The dipolarophile is typically an alkene or alkyne substituted with electron-withdrawing groups, making it highly electrophilic. mdpi.comresearchgate.net

The strong electronic complementarity between the nucleophilic dipole and the electrophilic dipolarophile facilitates a highly polar, yet concerted, reaction mechanism. The analysis of the transition state geometry helps predict the stereochemical outcome of the reaction (e.g., endo vs. exo selectivity).

Energy Landscapes: The energy landscape of the reaction maps the potential energy of the system as it progresses from reactants to products through transition states. For the multi-component synthesis of spiro[benzimidazole-2,3'-pyrroles], the landscape shows the initial formation of the azomethine ylide from the starting materials, followed by the cycloaddition step.

DFT calculations reveal that the cycloaddition is typically the rate-determining step, but its activation barrier is low enough for the reaction to proceed smoothly under mild conditions. The calculations also map out different potential pathways, for instance, the pathways leading to different regioisomers (e.g., ortho vs. meta). The computed energy barriers for these competing pathways can explain why one isomer is formed exclusively or preferentially. mdpi.comresearchgate.net In many cases, the formation of the ortho/endo cycloadduct is found to have the lowest activation energy, thus explaining its selective formation under kinetic control. mdpi.com

Kinetic and Thermodynamic Aspects of Reaction Selectivity

The selectivity (both regioselectivity and stereoselectivity) of spiro[benzimidazole-2,3'-pyrrole] synthesis is determined by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Kinetic vs. Thermodynamic Control:

Kinetic Control : Occurs when a reaction is irreversible and the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest (i.e., via the lowest energy transition state) will be the major product. wikipedia.orglibretexts.org

Thermodynamic Control : Occurs when a reaction is reversible, allowing an equilibrium to be established between the products. The major product will be the most stable one, regardless of how fast it is formed. nih.govresearchgate.netwikipedia.org

The [3+2] cycloaddition reactions used to form spiro[benzimidazole-2,3'-pyrroles] are almost always under kinetic control . mdpi.comresearchgate.net The reaction conditions (often mild temperatures and short reaction times) ensure that the cycloaddition is effectively irreversible. Consequently, the observed product is the one with the lowest activation Gibbs free energy. mdpi.com

Regio- and Stereoselectivity: The high degree of regio- and stereoselectivity observed in these cycloadditions is a direct consequence of kinetic control. nih.govnih.gov For example, in the reaction of an unsymmetrical azomethine ylide with an unsymmetrical dipolarophile, multiple isomers could potentially form. However, computational studies show that the transition state leading to one specific regio- and stereoisomer (e.g., the ortho/endo adduct) is significantly lower in energy than all other possibilities. mdpi.comresearchgate.net This difference in activation energies effectively directs the reaction down a single pathway, resulting in the exclusive formation of one product. mdpi.com

Factors that influence this selectivity include:

Steric Effects : Steric hindrance in the transition state can disfavor certain approaches of the dipole and dipolarophile.

Orbital Overlap (Stereoelectronic Effects) : Favorable secondary orbital interactions in the transition state can stabilize one geometry over another, often favoring the endo product in Diels-Alder and related cycloadditions. wikipedia.org

Catalysts and Solvents : The choice of catalyst or solvent can influence the energy of the transition states and thus alter the selectivity of the reaction. nih.govnih.gov For example, certain Lewis or Brønsted acids can coordinate to the reactants and favor a specific pathway. nih.gov

While thermodynamic control is less common for the cycloaddition step itself, it can play a role in the formation of precursors. For instance, in the deprotonation of an unsymmetrical ketone to form an enolate (a related reactive intermediate), using low temperatures and sterically hindered bases favors the kinetic product, while higher temperatures and smaller bases can allow for equilibration to the more stable thermodynamic enolate. wikipedia.org A similar choice of conditions can be relevant in generating the azomethine ylide precursor.

Computational and Theoretical Investigations of Spiro Benzimidazole 2,3 Pyrrole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of complex organic molecules like Spiro[benzimidazole-2,3'-pyrrole]. By approximating the electron density of a molecule, DFT allows for the calculation of various molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the Spiro[benzimidazole-2,3'-pyrrole] scaffold. The process of geometry optimization involves finding the lowest energy conformation of the molecule. For complex structures like this, which may have multiple local energy minima, conformational analysis is performed to identify the global minimum energy structure. This is critical as the biological activity and reactivity of a molecule are intimately linked to its shape. Different DFT functionals, such as B3LYP and TPSSh, combined with various basis sets, are employed to achieve accurate geometric parameters. For instance, studies on similar iron-sulfur clusters have shown that functionals like r²SCAN, B97-D3, TPSSh, and B3LYP* provide accurate descriptions of their electronic structures. nih.gov The choice of functional and basis set can influence the calculated bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement.

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally signifies higher reactivity. researchgate.netnih.gov For Spiro[benzimidazole-2,3'-pyrrole] derivatives, FMO analysis can help predict their behavior in reactions such as cycloadditions and their potential as inhibitors of biological targets. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes and does not represent actual experimental values for Spiro[benzimidazole-2,3'-pyrrole].

Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Unsubstituted -5.8 -1.2 4.6
Electron-donating substituent -5.5 -1.1 4.4

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The ESP is calculated based on the electron density and provides a color-coded representation of the potential on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas), which are attractive to electrophiles, while blue regions represent positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.govresearchgate.net For Spiro[benzimidazole-2,3'-pyrrole], ESP mapping can reveal the most reactive sites, such as the nitrogen atoms of the benzimidazole (B57391) and pyrrole (B145914) rings, which are often involved in hydrogen bonding and interactions with biological macromolecules. nih.gov These studies are crucial for understanding ligand-receptor interactions. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms

The Molecular Electron Density Theory (MEDT) offers a powerful framework for elucidating the mechanisms of chemical reactions, particularly cycloaddition reactions which are often employed in the synthesis of spiro compounds. mdpi.commdpi.comnih.gov MEDT focuses on the changes in electron density during a reaction to understand the flow of electrons and the formation of new bonds. For the synthesis of spiro-heterocycles involving the Spiro[benzimidazole-2,3'-pyrrole] core, MEDT can be used to analyze the regio- and stereoselectivity of the reaction. mdpi.comresearchgate.net By examining the electron density of the reactants, MEDT can predict which pathway is energetically more favorable, thus explaining why a particular isomer is formed preferentially. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgnih.govijpsr.comresearchgate.net For Spiro[benzimidazole-2,3'-pyrrole] derivatives, a QSAR model could be developed to predict their potential as, for example, antimicrobial or anticancer agents. scirp.orgnih.gov This involves calculating a set of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological. ijpsr.com These descriptors are then used as independent variables in a statistical model, with the biological activity as the dependent variable. A robust QSAR model can be a valuable tool in drug design, allowing for the prediction of the activity of new, unsynthesized compounds and guiding the optimization of lead structures. scirp.orgscholars.direct

Table 2: Key Molecular Descriptors in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic charges
Steric Molecular volume, Surface area, Molar refractivity
Hydrophobic LogP (partition coefficient)

| Topological | Connectivity indices, Shape indices |

In Silico Modeling for Ligand-Receptor Interaction Hypotheses

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govmdpi.com For Spiro[benzimidazole-2,3'-pyrrole] derivatives, molecular docking can be employed to hypothesize their binding modes within the active sites of various biological targets. nih.gov This process involves generating a three-dimensional model of both the ligand and the receptor and then using a scoring function to evaluate the binding affinity of different poses. The results of docking studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. mdpi.com

Chemical Transformations and Derivatization of Spiro Benzimidazole 2,3 Pyrrole Scaffolds

Post-Synthetic Modification Strategies

Post-synthetic modification is a powerful approach for diversifying the spiro[benzimidazole-2,3'-pyrrole] core, enabling the introduction of various functional groups and the construction of more complex molecular architectures. A prominent strategy involves [3+2] cycloaddition reactions. In this approach, benzimidazolium salts can be converted into 1,3-dipoles upon treatment with a base. These reactive intermediates then undergo cycloaddition with a range of dipolarophiles, such as electron-deficient alkynes and allenes, to yield the desired spiro-pyrrole derivatives. nih.govrsc.org This method provides a modular and efficient route to multifunctionalized spiro[benzimidazole-2,3'-pyrrole] compounds that are not readily accessible through other synthetic means. nih.govrsc.org

Another significant post-synthetic modification strategy is the construction of hybrid molecules by fusing the spiro[benzimidazole-2,3'-pyrrole] scaffold with other pharmacologically relevant moieties. For instance, spirooxindoles incorporating benzimidazole (B57391) and triazole pharmacophores have been synthesized through one-pot, three-component [3+2] cycloaddition reactions. mdpi.comnih.gov These reactions often involve the in situ generation of an azomethine ylide from isatin (B1672199) and an amino acid, which then reacts with a chalcone (B49325) derivative bearing a benzimidazole-triazole unit. mdpi.com

Functionalization of the Benzimidazole Ring System

Furthermore, N-alkylation of the benzimidazole nitrogen atoms is a common derivatization strategy. This can be achieved using various alkyl halides in the presence of a base. For example, N-benzyl and N-isopropylbenzyl groups have been introduced onto the benzimidazole ring of pyrrole-containing hybrid molecules. nih.gov Methylation of both nitrogen atoms in a spiro[2H-benzimidazole-2,1'-cyclopentane] system has also been reported. ontosight.ai

Below is a table summarizing representative functionalizations of the benzimidazole ring:

Starting MaterialReagents and ConditionsModificationProductReference
2-Arylbenzimidazoles[RhCp*Cl2]2, AgOAc, DCE, 80 °CC-H activation and annulation with diazonaphthalen-1(2H)-onesSpirocyclic benzimidazole-fused isoindoles nih.govacs.org
2-ChlorobenzimidazoleSubstituted benzyl (B1604629) bromide, K2CO3, dry acetoneN-benzylation1-(Substituted benzyl)-2-chlorobenzimidazoles nih.gov
Benzimidazole precursorsCyclopentanone, reduction, methylationN-methylation and spirocyclizationSpiro(2H-benzimidazole-2,1'-cyclopentane), 1,3-dihydro-1,3-dimethyl- ontosight.ai
o-PhenylenediamineChloroacetic acid, dil. HClCyclization2-(Chloromethyl)benzimidazole nih.gov

Derivatization of the Pyrrole (B145914) Moiety

The pyrrole ring of the spiro[benzimidazole-2,3'-pyrrole] scaffold is also amenable to a variety of derivatization reactions. The substituents on the pyrrole ring are often dictated by the choice of starting materials in the cycloaddition reactions used to construct the spirocyclic system. For instance, the use of variously substituted electron-deficient alkynes and allenes in [3+2] cycloaddition reactions with benzimidazole-derived 1,3-dipoles allows for the direct incorporation of diverse functional groups onto the pyrrole ring. nih.govrsc.org

In other synthetic approaches, pre-functionalized pyrrole derivatives are used. For example, 1H-pyrrole-3-carbaldehyde has been reacted with substituted benzimidazoles to create benzimidazole-based pyrrole hybrids. nih.gov The synthesis of pyrrole-2,3-diones and their subsequent reactions with aromatic diamines to form quinoxalin-2-ones represent another pathway for modifying a pyrrole-like core, which could be adapted for spirocyclic systems. acgpubs.org Additionally, the synthesis of 2H-pyrrole-2-ones from Schiff bases of (5-benzoyl-benzimidazol-1-yl)-acetic acid hydrazide and maleic anhydride (B1165640) demonstrates the potential for creating pyrrole-fused systems with diverse substituents. researchgate.net

The following table details examples of derivatization of the pyrrole moiety:

Synthetic StrategyKey ReagentsResulting Pyrrole FunctionalityReference
[3+2] CycloadditionElectron-deficient alkynes and allenesVariously substituted pyrrole ring nih.govrsc.org
Condensation Reaction1H-Pyrrole-3-carbaldehydePyrrole-3-carbaldehyde derived hybrids nih.gov
Cyclocondensation4-Aroyl-5-aryl-furan-2,3-diones and N,N-dialkyl ureasPyrrole-2,3-dione derivatives acgpubs.org
HeterocyclizationSchiff bases of benzimidazole hydrazide and maleic anhydride2H-Pyrrole-2-one derivatives researchgate.net

Reactions Involving the Spiro Carbon Center

The spiro carbon is the defining feature of the spiro[benzimidazole-2,3'-pyrrole] scaffold, and its formation is a critical step in the synthesis of these compounds. The creation of this quaternary carbon center is typically achieved through annulation or cycloaddition reactions. For instance, rhodium(III)-catalyzed [4+1] annulation of 2-arylbenzimidazoles with diazonaphthalen-1(2H)-ones generates the spirocyclic core. acs.org In this reaction, the diazo compound acts as a C1 synthon to create the spiro center. acs.org

Synthesis of Spiro[benzimidazole-2,3'-pyrrole]-Based Hybrid Molecules

The spiro[benzimidazole-2,3'-pyrrole] scaffold is an excellent building block for the construction of hybrid molecules, where it is combined with other heterocyclic systems to create compounds with potentially enhanced or novel biological activities. This strategy aims to merge the pharmacophoric features of different classes of compounds into a single molecule.

A notable example is the synthesis of benzimidazole-based pyrrole/piperidine (B6355638) hybrids. nih.gov These compounds are designed as potential anti-Alzheimer's agents by combining the benzimidazole and pyrrole or piperidine moieties. nih.gov Another important class of hybrid molecules includes spirooxindoles that incorporate a benzimidazole-triazole unit. mdpi.comnih.gov These complex structures are synthesized via multi-component reactions, highlighting the efficiency of this approach in building molecular diversity. mdpi.com The synthesis of spiro[pyrrole-2,5'- nih.govCurrent time information in Le Flore County, US.thiazoles] further illustrates the versatility of the spiro-pyrrole core in creating novel heterocyclic systems. researchgate.net

The table below presents examples of hybrid molecules based on the spiro[benzimidazole-2,3'-pyrrole] scaffold:

Hybrid Molecule TypeKey Synthetic ApproachIncorporated HeterocyclesReference
Benzimidazole-based pyrrole/piperidine hybridsCondensation reactionBenzimidazole, Pyrrole, Piperidine nih.gov
Spirooxindoles with benzimidazole-triazole moiety[3+2] CycloadditionBenzimidazole, Triazole, Oxindole, Pyrrolidine (B122466) mdpi.comnih.gov
Spiro[pyrrole-2,5'- nih.govCurrent time information in Le Flore County, US.thiazoles]HeterocyclizationPyrrole, Thiazole researchgate.net
Pyrrole hetarylazolesMulti-step synthesisPyrrole, Benzimidazole, 1,3,4-Oxadiazole nih.gov

Applications in Advanced Chemical Research and Molecular Science

Design and Synthesis of Spiro[benzimidazole-2,3'-pyrrole]-Based Fluorescent Probes

The development of fluorescent chemosensors for the selective detection of ions and small molecules is a burgeoning area of research. The spiro[benzimidazole-2,3'-pyrrole] scaffold serves as a promising platform for the design of such sensors due to its inherent fluorescence and the tunable nature of its electronic properties.

Principles of Chemosensor Design and Signaling Mechanisms

The design of fluorescent chemosensors based on the spiro[benzimidazole-2,3'-pyrrole] framework generally involves the incorporation of a recognition unit (receptor) that can selectively bind to a target analyte. This binding event then triggers a change in the photophysical properties of the fluorophore (the spiro[benzimidazole-2,3'-pyrrole] core), leading to a detectable signal. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

In a typical PET-based sensor, the receptor is electronically coupled to the fluorophore. In the absence of the analyte, a photoinduced electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, resulting in a "turn-on" fluorescence response. Conversely, in some designs, analyte binding can enhance the PET process, leading to fluorescence quenching or a "turn-off" signal.

Photophysical Properties and Modulation for Specific Sensing

The photophysical properties of spiro[benzimidazole-2,3'-pyrrole] derivatives, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be finely tuned by chemical modifications. The introduction of electron-donating or electron-withdrawing groups on either the benzimidazole (B57391) or the pyrrole (B145914) ring can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission color and influencing the sensitivity and selectivity of the sensor.

For instance, the synthesis of novel benzimidazole-spiro-pyrroles can be achieved through [3+2] cycloaddition reactions between 1,3-dipoles and suitable dipolarophiles. nih.gov This synthetic versatility allows for the introduction of various substituents to modulate the photophysical properties. While specific data for a wide range of spiro[benzimidazole-2,3'-pyrrole] fluorescent probes is still emerging, the general properties of related benzimidazole and pyrrole-based sensors provide a strong indication of their potential.

Table 1: Representative Photophysical Properties of Benzimidazole and Pyrrole-Based Fluorescent Probes

Fluorophore CoreAnalyteSignaling MechanismEmission ChangeSolvent
Benzimidazole DerivativeMetal Ions (e.g., Zn²⁺, Cu²⁺)PET/ICTTurn-on/Turn-offAqueous/Organic Mix
Pyrrole DerivativeAnions (e.g., F⁻, CN⁻)Hydrogen Bonding/DeprotonationRatiometric/Turn-onOrganic
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroleSolvent PolarityICTSolvatochromic ShiftVarious

This table presents generalized data for related compounds to illustrate the principles, as specific comprehensive data for Spiro[benzimidazole-2,3'-pyrrole] probes is limited in publicly available literature.

Scaffold Development for Molecular Recognition Systems

The rigid and well-defined three-dimensional structure of the spiro[benzimidazole-2,3'-pyrrole] scaffold makes it an attractive framework for the development of molecular recognition systems, particularly in the context of medicinal chemistry and drug design.

Rational Design of Ligand Architectures for Target Interaction Studies

The benzimidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for effective binding to a variety of biological macromolecules. nih.gov Similarly, the pyrrolidine (B122466) ring, a saturated version of pyrrole, is widely used in drug discovery to explore pharmacophore space and introduce stereochemical diversity. nih.gov

The combination of these two moieties in a spirocyclic arrangement offers a unique topographical presentation of functional groups for interaction with biological targets. The rational design of ligands based on this scaffold involves the strategic placement of substituents to optimize binding affinity and selectivity for a specific protein or nucleic acid target. For example, dimeric bis-benzimidazole-pyrroles have been synthesized as AT-site-specific DNA ligands. nih.gov

Computational Approaches to Understanding Molecular Binding Modes

Molecular modeling and docking studies are invaluable tools for understanding the binding interactions of ligands with their biological targets and for guiding the rational design of new therapeutic agents. nih.gov Computational analyses of benzimidazole and pyrrole derivatives have provided insights into their binding modes with various enzymes and receptors. nih.govunife.it

For the spiro[benzimidazole-2,3'-pyrrole] scaffold, computational studies can predict the preferred binding conformations and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in a protein's active site. These studies can help in prioritizing synthetic targets and in understanding structure-activity relationships (SAR).

Table 2: Examples of Molecular Docking Studies on Benzimidazole and Pyrrole Derivatives

Compound ClassTarget ProteinKey InteractionsComputational Method
Benzimidazole derivativesCruzainHydrogen bonding, hydrophobic interactionsMolecular Docking, QSAR
Pyrrole derivativesBreast Cancer TargetsGood binding score affinityMolecular Docking, Molecular Dynamics
Benzimidazole-pyrazole hybridsEGFR KinaseHydrogen bonding with MET793Molecular Docking

This table summarizes findings from studies on related scaffolds to indicate the potential for computational analysis of Spiro[benzimidazole-2,3'-pyrrole] derivatives.

Contributions to Material Science and Optoelectronic Devices

The unique electronic and photophysical properties of the spiro[benzimidazole-2,3'-pyrrole] scaffold also make it a promising candidate for applications in materials science, particularly in the development of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs).

The spiro-annulation in organic molecules is a well-known strategy to create amorphous materials with high glass transition temperatures (Tg), which is crucial for the morphological stability and longevity of OLED devices. The non-planar structure of spiro compounds can effectively suppress crystallization and intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state.

While direct applications of the specific spiro[benzimidazole-2,3'-pyrrole] scaffold in published OLED research are not yet widespread, the constituent benzimidazole and pyrrole moieties are frequently used in the design of materials for various layers of OLEDs. Benzimidazole derivatives are known for their excellent electron-transporting properties and are often used as host materials for phosphorescent emitters. mdpi.comnih.gov Pyrrole-containing polymers have also been investigated for their electroluminescent properties.

The combination of the electron-deficient benzimidazole unit and the electron-rich pyrrole unit within a rigid spiro framework could lead to materials with bipolar charge transport properties, which are highly desirable for efficient OLEDs.

Table 3: Performance of OLEDs Incorporating Benzimidazole-Related Materials

Host MaterialEmitterDevice StructureMax. External Quantum Efficiency (EQE)Emission Color
Pyrene-Benzimidazole DerivativeNon-dopedPrototype OLED4.3%Blue
Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-basedPhosphorescent EmitterMulti-layer>27%Yellow

This table shows performance data for OLEDs using materials containing benzimidazole or spiro-structures to highlight the potential of the Spiro[benzimidazole-2,3'-pyrrole] scaffold.

Design of Organic Semiconducting Materials

The benzimidazole ring is a well-known electron-deficient system, and when incorporated into larger π-conjugated structures, it can impart valuable electronic properties. While specific research on the semiconducting properties of the parent spiro[benzimidazole-2,3'-pyrrole] is not extensively documented in the reviewed literature, the broader class of benzimidazole-containing compounds has been explored for applications in organic electronics. researchgate.net Computational studies on various 1,2-disubstituted benzimidazole derivatives have shown that these molecules can possess significant nonlinear optical (NLO) properties, suggesting their potential in optoelectronic applications. nih.gov

The inherent properties of the constituent heterocycles suggest that spiro[benzimidazole-2,3'-pyrrole] could be a promising candidate for organic semiconducting materials. The pyrrole moiety is an electron-rich five-membered heteroaromatic ring that has been investigated for the development of organic semiconductors. nih.gov The combination of an electron-rich pyrrole and an electron-deficient benzimidazole within a rigid spiro architecture could lead to materials with interesting charge-transfer characteristics.

Research on related structures, such as microporous spiro-centered poly(benzimidazole) networks, has demonstrated their potential in materials science, particularly in gas sorption, which highlights the versatility of spiro-benzimidazole scaffolds. rsc.org These polymers exhibit significant Brunauer–Emmet–Teller specific surface areas, indicating a porous nature that can be beneficial for various material applications. rsc.org

Table 1: Theoretical and Experimental Data on Related Benzimidazole Derivatives

Compound/SystemMethodKey Findings
1,2-disubstituted benzimidazole derivativesAb initio calculationsCalculation of charge distribution, nonlinear optical (NLO) properties, and molecular electrostatic potential (MEP) energy surface. nih.gov
Spiro[1H-indole-3,2'-3H-1,3-benzothiazole]-2-oneDensity Functional Theory (DFT)Analysis of molecular geometry, electronic properties, and non-covalent interactions. researchgate.net
Microporous spiro-centered poly(benzimidazole) networksExperimental Synthesis and CharacterizationHigh specific surface area (520 to 600 m²/g) and notable CO₂ and H₂ sorption capacities. rsc.org

Applications in Organic Light-Emitting Systems

Spiro-annulated compounds are widely utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their ability to form amorphous thin films with high thermal stability and good charge-transporting properties. The rigid and orthogonal structure of the spiro center can prevent intermolecular interactions that often lead to luminescence quenching.

While specific data on the use of the parent spiro[benzimidazole-2,3'-pyrrole] in OLEDs is limited, research on closely related spiro-annulated benzimidazole and pyrene-benzimidazole derivatives demonstrates their potential as emitters and host materials, particularly for blue OLEDs. nih.gov For instance, a series of pyrene-benzimidazole derivatives have been synthesized and characterized as blue emitters for OLEDs. nih.govresearchgate.net These compounds exhibit high spectral purity in both solution and solid-states. nih.gov An OLED prototype using one of these derivatives as the non-doped emissive layer displayed a pure blue electroluminescence with an external quantum efficiency (EQE) that is comparable to other simple fluorescent small-molecule organic chromophores. nih.govresearchgate.net

Furthermore, the development of deep-blue emitters based on a spiro-configured indolo[3,2,1-de]acridine structure highlights the advantages of spiro frameworks in achieving highly efficient and stable OLEDs. rsc.org These emitters exhibit narrow emissions and high color purity, leading to impressive device lifetimes and external quantum efficiencies when used with a thermally activated delayed fluorescence sensitizer. rsc.org

Table 2: Performance of OLEDs Based on Related Benzimidazole Derivatives

CompoundDevice RoleMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneEmissive Material4.3 (at 3.5 V)290 (at 7.5 V)(0.1482, 0.1300)
Spiro-configured indolo[3,2,1-de]acridine derivative 1Emitter25Not Specified(Not Specified, 0.054)
Spiro-configured indolo[3,2,1-de]acridine derivative 2Emitter31Not Specified(Not Specified, 0.066)

Role as Chiral Catalysts or Ligands in Asymmetric Synthesis

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Spirocyclic compounds, with their rigid three-dimensional structures, are attractive scaffolds for the design of chiral ligands.

However, based on the reviewed literature, the direct application of spiro[benzimidazole-2,3'-pyrrole] as a chiral catalyst or ligand in asymmetric synthesis is not a well-documented area of research. The synthesis of various chiral spiro compounds, such as spirooxindoles, often involves the use of other chiral catalysts. nih.govscispace.com For example, the catalytic asymmetric synthesis of 3,2'-pyrrolinyl spirooxindoles has been achieved with high yields and excellent enantioselectivities using a chiral N,N'-dioxide-nickel(II) complex. nih.govscispace.com

While the target compound's role as a catalyst is not established, the synthesis of spiro[benzimidazole-2,3'-pyrrole] derivatives has been reported through methods like [3+2] cycloaddition reactions. nih.govrsc.org These synthetic routes provide access to a variety of functionalized spiro-pyrrole derivatives that could potentially be explored for their catalytic activities in the future. nih.govrsc.org The broader field of asymmetric catalysis has seen the successful application of other benzimidazole-containing chiral molecules, such as benzimidazole-derived chiral phosphoric acids, as organo-Brønsted acid catalysts. This suggests that with appropriate functionalization to introduce chirality, the spiro[benzimidazole-2,3'-pyrrole] framework could potentially be adapted for use in asymmetric catalysis.

Concluding Remarks and Future Research Perspectives for Spiro Benzimidazole 2,3 Pyrrole Chemistry

Emerging Trends in Spiro-Heterocycle Synthesis

The synthesis of spiro-heterocycles, including the spiro[benzimidazole-2,3'-pyrrole] framework, is increasingly focused on developing more efficient and sustainable methods. A key trend is the use of multicomponent reactions (MCRs), which enable the construction of complex spirocyclic systems in a single step from three or more starting materials. These reactions are highly atom-economical and often yield products with high stereoselectivity. For instance, the [3+2] cycloaddition reaction is a powerful method for creating the five-membered pyrrolidine (B122466) ring of the spiro system. The reaction between azomethine ylides and various dipolarophiles is a fundamental strategy for synthesizing spiro[benzimidazole-2,3'-pyrrolidine] derivatives.

Another significant development is the growing use of asymmetric catalysis to control the stereochemistry of the spiro center. Chiral catalysts, such as organocatalysts and metal complexes, are being utilized to induce enantioselectivity in the formation of spiro[benzimidazole-2,3'-pyrrole] derivatives. This is critical for developing compounds with specific biological activities, as different enantiomers can exhibit markedly different pharmacological effects.

Furthermore, green chemistry principles are being more widely integrated into synthetic protocols. This includes the use of environmentally friendly solvents like water and ionic liquids, catalyst-free reactions, and energy-efficient techniques such as microwave and ultrasound irradiation. These approaches not only lessen the environmental impact of chemical synthesis but can also enhance reaction rates and yields.

Opportunities for Advanced Characterization Techniques

The precise determination of the structure and stereochemistry of new spiro[benzimidazole-2,3'-pyrrole] compounds is essential. While standard techniques like NMR spectroscopy and mass spectrometry are fundamental, advanced characterization methods provide deeper insights. Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional arrangement of atoms, offering conclusive proof of the spiro architecture and the relative and absolute configuration of stereocenters.

Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), are vital for assigning the complex proton and carbon signals in these intricate molecules. Chiral chromatography methods, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are indispensable for separating and quantifying the enantiomers of newly synthesized spiro[benzimidazole-2,3'-pyrrole] derivatives.

Circular Dichroism (CD) spectroscopy is another potent tool for studying chiral spiro compounds. It can provide information about the absolute configuration of enantiomers and their conformational behavior in solution. The combination of experimental CD spectra with quantum chemical calculations can be a reliable approach for assigning the absolute stereochemistry.

Directions for Computational Chemistry and AI Integration

Computational chemistry and artificial intelligence (AI) are set to transform the design and discovery of new spiro[benzimidazole-2,3'-pyrrole] derivatives. Density Functional Theory (DFT) calculations are increasingly employed to predict the geometric and electronic properties of these molecules. DFT can also be used to study reaction mechanisms, forecast the stereochemical outcomes of reactions, and explain observed reactivity. This facilitates the in-silico design of more efficient synthetic pathways.

Molecular docking studies are a cornerstone of modern drug discovery and are extensively applied to spiro[benzimidazole-2,3'-pyrrole] compounds. These simulations predict the binding affinity and interaction modes of the spiro compounds with biological targets like enzymes and receptors. This helps in prioritizing the synthesis of compounds with the greatest potential for biological activity.

The integration of AI and machine learning (ML) presents exciting new avenues. ML models can be trained on existing datasets of spiro compounds to predict their properties, such as solubility, toxicity, and biological activity. This can significantly accelerate the drug discovery process by identifying promising candidates for synthesis and testing. Generative AI models can even design novel spiro[benzimidazole-2,3'-pyrrole] structures with desired properties, thereby expanding the accessible chemical space.

Potential Novel Applications in Chemical Science

While the biological activity of spiro[benzimidazole-2,3'-pyrrole] derivatives has been a primary focus, their unique structural and photophysical properties open up possibilities for novel applications in other areas of chemical science.

Materials Science: The rigid spirocyclic framework and the presence of aromatic and heteroaromatic rings suggest potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. A key advantage is the ability to tune the photophysical properties by modifying the substituents on the benzimidazole (B57391) and pyrrole (B145914) rings.

Organocatalysis: Chiral spiro[benzimidazole-2,3'-pyrrole] derivatives could be investigated as novel organocatalysts for asymmetric reactions. Their well-defined three-dimensional structure could provide the necessary chiral environment to induce stereoselectivity in a variety of chemical transformations.

Coordination Chemistry: The nitrogen atoms in the benzimidazole and pyrrole rings can serve as coordination sites for metal ions. This creates opportunities for designing novel metal complexes with interesting catalytic, magnetic, or photophysical properties. These spiro-ligands could stabilize unique coordination geometries around the metal center.

The ongoing exploration of these emerging areas will undoubtedly lead to the discovery of new and exciting applications for the versatile spiro[benzimidazole-2,3'-pyrrole] scaffold.

Q & A

Basic Research Questions

Q. What are efficient synthetic methodologies for Spiro[benzimidazole-2,3'-pyrrole] derivatives, and how do reaction conditions influence product formation?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely employed due to their efficiency in constructing complex spiro frameworks. For example, catalyst-free four-component reactions using aldehydes, 1H-indole-6-amine, and 1H-pyrrole-5(4H)-one in refluxing ethanol yield derivatives with high efficiency (84–91%) across diverse substituents . Alternatively, Lewis acid-catalyzed spiro annulation of (Z)-3-aminocinnamates and 2-aminobenzamides enables one-pot synthesis of spiro[pyrrole-3,2'-quinazoline] derivatives, achieving C–N bond formation under mild conditions . Solvent choice (e.g., ethanol) and temperature (reflux) are critical for optimizing yields and regioselectivity.

Q. How can researchers characterize the spiro architecture of Spiro[benzimidazole-2,3'-pyrrole] derivatives?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are essential. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm spiro connectivity through distinct splitting patterns and coupling constants. Single-crystal X-ray diffraction (XRD) provides unambiguous structural validation, as demonstrated in studies of dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole] derivatives . DEPT-135 NMR and HRMS further corroborate molecular frameworks .

Q. What strategies optimize reaction yields and selectivity in spiro compound synthesis?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Catalyst-free conditions favor simplicity and cost-effectiveness , while Lewis acids (e.g., BF3_3) enhance reaction rates and regioselectivity in challenging annulations .
  • Solvent polarity : Polar solvents like ethanol stabilize intermediates in MCRs, improving yields .
  • Substrate scope : Electron-withdrawing/donating groups on aldehydes (e.g., nitro, cyano) minimally affect yields in MCRs, enabling broad applicability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Spiro[benzimidazole-2,3'-pyrrole] derivatives with enhanced bioactivity?

  • Methodological Answer : SAR analysis involves systematic modification of substituents to evaluate biological endpoints. For example:

  • Anticancer activity : Introducing rhodanine or oxindole moieties into spiro frameworks improves cytotoxicity against breast cancer cells, as shown in QSAR models correlating electronic parameters (e.g., HOMO/LUMO gaps) with IC50_{50} values .
  • Antimicrobial activity : Substituents like thiochroman-4-one or chroman-4-one enhance interactions with bacterial targets, as validated by molecular docking against α-amylase or FabI enzymes .

Q. What computational approaches resolve contradictions in reactivity or bioactivity data?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculates transition-state energies to explain divergent reactivity under catalyst-free vs. Lewis acid conditions. For example, β-substituent twisting in calix[4]pyrrole derivatives alters hydrogen-bonding interactions and HOMO/LUMO distributions, influencing anion binding .
  • QSAR modeling : Identifies critical descriptors (e.g., logP, polar surface area) to reconcile cytotoxicity variations across cell lines .
  • Molecular docking : Predicts binding modes to explain why fluorinated derivatives exhibit higher antimicrobial potency than halogenated analogs .

Q. How can researchers address conflicting data on metabolic stability or toxicity in preclinical studies?

  • Methodological Answer :

  • Scaffold-hopping : Replacing the indole ring with benzimidazole or pyrazole preserves 3D structure while reducing metabolic liabilities, as demonstrated using ROCS (rapid overlay of chemical structures) .
  • In vitro assays : Hepatocyte stability tests and CYP450 inhibition profiling identify metabolically labile sites for targeted modification .

Data Contradiction Analysis

Q. Why do catalyst-free and catalyzed methods yield conflicting reactivity profiles for similar substrates?

  • Resolution : Catalyst-free reactions rely on substrate activation through hydrogen bonding or π-stacking, favoring thermodynamically stable products. In contrast, Lewis acids polarize carbonyl groups, lowering activation barriers for kinetically controlled pathways. For instance, ethyl (Z)-3-amino-3-phenylacrylate forms spiro[pyrrole-quinazoline] derivatives via transient intermediates under catalysis, whereas catalyst-free conditions favor simpler cycloadducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.